Bienvenue dans la boutique en ligne BenchChem!

Norleual

Drug Metabolism Pharmacokinetics Peptide Stability

Norleual is a differentiated, picomolar-potency (Ki=3.6 pM, IC50=3 pM) HGF/c-Met antagonist that uniquely blocks ligand-induced receptor dimerization, not the intracellular kinase domain. This extracellular mechanism (distinct from ATP-competitive inhibitors like Cabozantinib) makes it optimal for studying early signaling events, cancer cell invasion, and angiogenesis, especially in IRAP-null model systems. Best suited for local delivery or short-duration in vivo protocols due to a short half-life.

Molecular Formula C41H58N8O7
Molecular Weight 774.9 g/mol
Cat. No. B612388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorleual
SynonymsL-Norleucyl-L-tyrosyl-L-leucyl-ψ(ch2-nh)-L-histidyl-L-prolyl-L-phenylalanine
Molecular FormulaC41H58N8O7
Molecular Weight774.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1
InChIKeyLOHDEFSMLITXTG-RZAPKHMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Norleual Peptide: A High-Potency HGF/c-Met Antagonist for Targeted Cancer and Angiogenesis Research


Norleual (CAS 334994-34-2) is a synthetic angiotensin IV (Ang IV) analog peptide that functions as a potent, competitive antagonist of the hepatocyte growth factor (HGF) receptor, c-Met. Its primary mechanism involves mimicking the hinge (linker) region of HGF, thereby blocking HGF dimerization and subsequent activation of the c-Met signaling pathway [1]. This mechanism is distinct from ATP-competitive small molecule c-Met kinase inhibitors. Preclinically, Norleual has demonstrated the capacity to inhibit HGF-dependent signaling, proliferation, migration, and invasion in multiple cell types, and exhibits significant antiangiogenic activity [1]. It is widely used as a chemical probe to investigate the HGF/c-Met axis and AT4 receptor pharmacology in oncology and vascular biology research.

Critical Differentiation of Norleual vs. Other HGF/c-Met Antagonists: Beyond Simple IC50 Values


Simple substitution of Norleual with other HGF/c-Met pathway inhibitors or closely related Ang IV analogs is not scientifically valid due to significant, quantifiable differences in mechanism of action, potency, and metabolic stability. For instance, while many c-Met inhibitors are ATP-competitive and target the intracellular kinase domain, Norleual is an extracellular antagonist that prevents ligand-induced receptor activation [1]. Furthermore, even within the class of Ang IV-derived hinge-region mimics, newer generation compounds like the 6-AH family demonstrate markedly improved pharmacokinetic properties in direct head-to-head comparisons [2]. These disparities in molecular targeting, functional efficacy, and drug-like properties necessitate a careful and evidence-based selection for specific research applications, which is quantified in the following guide.

Quantitative Evidence for Norleual: Key Comparator Data to Guide Procurement Decisions


Norleual vs. 6-AH Analog: Head-to-Head Comparison of Blood Metabolic Stability (t1/2)

In a direct head-to-head comparison, the parent compound Norleual exhibits a significantly shorter half-life in blood compared to the metabolically stabilized 6-AH analog, d-Nle-Tyr-Ile-NH-(CH2)5-CONH2. This is a critical factor for studies involving systemic administration or long-term assays. The 6-AH analog demonstrates superior stability, with a t1/2 of 80 minutes versus Norleual's t1/2 of less than 5 minutes [1]. This difference is attributed to the 6-AH analog's resistance to enzymatic degradation.

Drug Metabolism Pharmacokinetics Peptide Stability

Norleual Binding Affinity: Direct HGF Binding (Ki) and c-Met Receptor Competition (IC50)

Norleual's mechanism involves a two-step interaction: it binds directly to the HGF ligand and also competitively inhibits HGF binding to the c-Met receptor. Its direct binding affinity for HGF is characterized by a Ki of 3.6 pM [1]. In a separate assay measuring its ability to inhibit HGF binding to the c-Met receptor in mouse liver membranes, Norleual demonstrates an IC50 of 3 pM [2]. While not a direct comparator, this ultra-high picomolar potency distinguishes it from many small molecule c-Met inhibitors which often exhibit nanomolar IC50s in biochemical kinase assays .

Ligand Binding Assay Receptor Pharmacology HGF/c-Met Signaling

Functional Potency of Norleual in Inhibiting HGF-Dependent Cellular Proliferation and Invasion

Norleual effectively blocks HGF-induced cellular behaviors in the low picomolar range. In functional assays using pancreatic cancer cells, Norleual significantly reduced HGF-induced migration and invasion through collagen gels in a transwell chamber [1]. Additionally, in HEK293 cells, treatment with 20 pM Norleual dramatically reduced the HGF-initiated association between the adaptor protein Gab1 and c-Met, a key step in downstream signaling . While this is not a direct head-to-head comparison with another compound, it establishes the functional potency threshold required for a tool compound in this pathway.

Cancer Cell Biology Cell Invasion Assay Phenotypic Screening

In Vivo Efficacy: Norleual Suppresses B16-F10 Melanoma Pulmonary Colonization

In an experimental metastasis model, Norleual demonstrated significant in vivo anti-tumor activity. Treatment with Norleual suppressed the pulmonary colonization of B16-F10 murine melanoma cells, a cell line characterized by an overactive HGF/c-Met system [1]. While this study did not include a direct comparator compound, it provides crucial proof-of-concept that the compound's mechanism translates to a therapeutic effect in a whole-animal model, differentiating it from probes only validated in vitro.

Metastasis Models In Vivo Efficacy Melanoma

Optimized Application Scenarios for Norleual Based on Evidence-Based Differentiation


Probing Ligand-Dependent c-Met Activation in High-Sensitivity Cellular Assays

For researchers investigating the early events of HGF-induced c-Met dimerization and signaling, Norleual is the optimal tool compound. Its picomolar binding affinity (Ki = 3.6 pM) and functional inhibition (IC50 = 3 pM) enable complete pathway blockade at extremely low concentrations, minimizing the risk of compound precipitation or non-specific cellular stress associated with high-concentration treatments [1]. This is particularly critical for experiments involving sensitive primary cells or high-content imaging where compound artifacts must be avoided.

In Vitro Characterization of HGF-Dependent Invasion and Migration in Cancer Models

Norleual is a validated antagonist for dissecting the role of HGF/c-Met signaling in driving cancer cell invasion. Studies have demonstrated its ability to block migration and invasion of pancreatic cancer cells through collagen matrices in transwell assays [2]. Procurement of Norleual is advised for any laboratory focusing on the HGF/c-Met axis as a driver of the metastatic phenotype, providing a chemical tool to phenocopy genetic knockdown or knockout of this pathway.

Ex Vivo and Short-Term In Vivo Studies on Tumor Angiogenesis

Given its potent antiangiogenic activity observed in ex vivo models [1], Norleual is well-suited for short-term experiments assessing vascular sprouting and endothelial cell function. However, researchers should be aware of its short blood half-life (t1/2 < 5 min) when designing in vivo protocols [3]. Therefore, its use is best optimized for local delivery methods (e.g., subcutaneous pumps, intraperitoneal injections) or short-duration studies, whereas the more stable 6-AH analogs are recommended for longer-term systemic administration.

Investigating the AT4 Receptor System Independent of IRAP

Beyond its role as an HGF/c-Met antagonist, Norleual is also a classic AT4 receptor ligand. Its use is particularly valuable in studies aiming to dissect the physiological role of AT4 receptors independently of insulin-responsive aminopeptidase (IRAP). Key evidence shows that Norleual induces marked biological responses in HEK293 cells, which do not express IRAP, thereby providing a clean model system to isolate AT4-mediated effects [1]. This dual pharmacology makes it a versatile tool in cardiovascular and neurological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norleual

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.